5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid
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Overview
Description
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid is a chemical compound of the benzoic acid class. It has a CAS Number of 380193-99-7 and a molecular weight of 402.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-[(4-butylanilino)sulfonyl]-2,4-dichlorobenzoic acid . The InChI code is 1S/C17H17Cl2NO4S/c1-2-3-4-11-5-7-12(8-6-11)20-25(23,24)16-9-13(17(21)22)14(18)10-15(16)19/h5-10,20H,2-4H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.3 . It is typically stored at room temperature and is available in powder form . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Salidiuretic Activity
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid is part of a series of sulfamoyl compounds that have been synthesized and evaluated for their salidiuretic activity. Studies have shown that certain derivatives within this series exhibit significant activity in promoting diuresis, with some compounds achieving a threshold dose of 0.02 mg/kg in dogs when administered orally. This suggests potential applications in conditions where diuresis is beneficial, such as managing fluid retention (K. Sturm, R. Muschaweck, M. Hropot, 1983).
Antiviral Activity
Derivatives of 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid have been synthesized and tested for their antiviral properties. Specifically, compounds starting from 4-chlorobenzoic acid and leading to thiadiazole sulfonamides have shown some degree of anti-tobacco mosaic virus activity. This highlights the compound's potential in contributing to the development of new antiviral agents (Zhuo Chen et al., 2010).
Nanofiltration Membrane Development
Research involving sulfonated derivatives has led to the creation of novel thin-film composite nanofiltration membranes. These membranes have been demonstrated to increase water flux during the treatment of dye solutions by enhancing surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups into the membrane structure is pivotal for its performance, suggesting an application for 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid derivatives in improving water purification technologies (Yang Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-2-3-4-11-5-7-12(8-6-11)20-25(23,24)16-9-13(17(21)22)14(18)10-15(16)19/h5-10,20H,2-4H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRIQAPZQQHYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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